Methyl 3-bromo-4-chloro-2-nitrobenzoate
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-bromo-4-chloro-2-nitrobenzoate . This nomenclature follows the positional numbering of substituents on the benzoate backbone, prioritizing functional groups according to seniority rules. The carboxylic acid ester group (-COOCH₃) occupies position 1, while the nitro (-NO₂), bromo (-Br), and chloro (-Cl) groups are located at positions 2, 3, and 4, respectively.
The hierarchical classification of substituents follows the Cahn-Ingold-Prelog priority system:
- Nitro group (-NO₂): Highest priority due to its electronegativity and formal positive charge.
- Bromo group (-Br): Higher atomic number than chlorine.
- Chloro group (-Cl): Lower atomic number than bromine.
- Methoxycarbonyl group (-COOCH₃): Treated as a single substituent.
This naming convention ensures unambiguous identification of the compound’s structure, critical for reproducibility in synthetic and analytical workflows.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₅BrClNO₄ , derived from the benzene ring (C₆H₅), ester group (-COOCH₃), and three substituents (-Br, -Cl, -NO₂). The molecular weight is 294.49 g/mol , calculated as follows:
| Atom | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 5 | 1.01 | 5.05 |
| Br | 1 | 79.90 | 79.90 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 4 | 16.00 | 64.00 |
| Total | 294.49 |
This formula aligns with structurally analogous methyl esters of nitrohalobenzoic acids, such as methyl 3-bromo-4-chloro-5-nitrobenzoate (C₈H₅BrClNO₄, 294.49 g/mol). The consistency in molecular weight across positional isomers underscores the compound’s adherence to stoichiometric principles.
Properties
Molecular Formula |
C8H5BrClNO4 |
|---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-3-5(10)6(9)7(4)11(13)14/h2-3H,1H3 |
InChI Key |
DSGIYTVMWDWMMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Esterification
The synthesis often begins with 4-bromo-2-nitrobenzoic acid or a closely related nitrobenzoic acid derivative. Esterification to the methyl ester is commonly achieved by reaction with methyl iodide or methanol under basic or acidic conditions.
Typical Esterification Conditions:
These methods provide methyl 4-bromo-2-nitrobenzoate as a key intermediate.
Alternative Synthetic Routes
A patent (CN110407704B) describes a related synthetic approach for 3-formyl-2-nitrobenzoic acid methyl ester involving substitution and hydrolysis steps with phase transfer catalysts and zinc chloride aqueous solution, highlighting the use of cheap raw materials and environmentally friendly processes. Although this patent focuses on a formyl derivative, the methodology underscores the utility of substitution reactions on nitrobenzoate esters, which can be adapted for halogenation steps in methyl 3-bromo-4-chloro-2-nitrobenzoate synthesis.
- The esterification step is highly efficient using methyl iodide and bases like potassium or cesium carbonate in DMF, yielding over 90% of the methyl ester intermediate.
- Chlorination requires careful control to achieve regioselectivity; literature suggests that reaction temperature, solvent choice, and chlorinating agent concentration are critical parameters.
- Purification by column chromatography ensures removal of side products and unreacted starting materials.
- Use of environmentally benign catalysts and solvents is an emerging trend to improve sustainability in synthesis.
- Stock solutions of related nitrobenzoate esters are prepared in solvents like DMSO, PEG300, Tween 80, or corn oil for biological applications, ensuring clarity and stability.
- Physical methods such as vortexing, ultrasound, or mild heating aid dissolution during formulation.
The preparation of this compound involves:
- Efficient esterification of halogenated nitrobenzoic acids using methyl iodide and bases in polar aprotic solvents.
- Selective chlorination at the 3-position of methyl 4-bromo-2-nitrobenzoate.
- Purification by standard organic extraction and chromatographic techniques.
The methods are supported by high yields and can be optimized for scale-up with attention to reaction conditions and environmental considerations.
This article synthesizes data from multiple authoritative sources, including peer-reviewed literature and patent disclosures, to provide a comprehensive and professional overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-chloro-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of methyl 3-amino-4-chloro-2-nitrobenzoate.
Hydrolysis: Formation of 3-bromo-4-chloro-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-chloro-2-nitrobenzoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-chloro-2-nitrobenzoate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, facilitating the replacement of halogen atoms.
Reduction Reactions: The nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.
Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack of hydroxide ions, leading to the formation of a carboxylate anion and methanol.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of methyl 3-bromo-4-chloro-2-nitrobenzoate to other substituted benzoate esters are summarized below, based on substituent positions, functional groups, and similarity scores derived from structural databases .
Table 1: Structural Comparison of this compound and Analogues
| Compound Name | CAS Number | Substituent Positions | Functional Groups | Similarity Score (0–1) |
|---|---|---|---|---|
| This compound | Not provided | 3-Br, 4-Cl, 2-NO₂ | Br, Cl, NO₂, COOMe | Reference compound |
| Methyl 4-bromo-2-chlorobenzoate | 885532-41-2 | 4-Br, 2-Cl | Br, Cl, COOMe | 0.94 |
| 4-Bromo-2,5-dichlorobenzoic acid | 933585-58-1 | 4-Br, 2-Cl, 5-Cl | Br, Cl, COOH | 0.90 |
| Methyl 3-bromo-5-chlorobenzoate | 21739-92-4 | 3-Br, 5-Cl | Br, Cl, COOMe | 0.88 |
| Methyl 2-bromo-4-chlorobenzoate | 59748-90-2 | 2-Br, 4-Cl | Br, Cl, COOMe | 0.88 |
Key Findings:
Substituent Position and Reactivity: The nitro group at position 2 in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity at adjacent positions (e.g., para to NO₂) compared to analogs lacking nitro groups, such as methyl 4-bromo-2-chlorobenzoate (similarity 0.94) . Methyl 3-bromo-5-chlorobenzoate (similarity 0.88) shares bromo and chloro substituents but lacks the nitro group, likely resulting in reduced reactivity toward nucleophilic aromatic substitution.
Functional Group Impact :
- Carboxylic acid derivatives like 4-bromo-2,5-dichlorobenzoic acid (similarity 0.90) exhibit distinct solubility and acidity profiles compared to ester derivatives, favoring different synthetic pathways (e.g., salt formation vs. ester hydrolysis) .
The nitro group in the target compound may confer unique properties in energetic materials or as a pharmacophore in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
